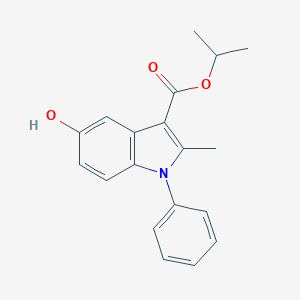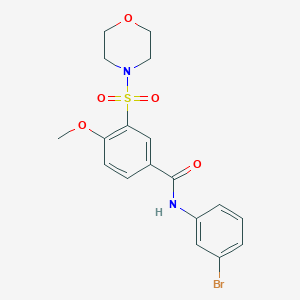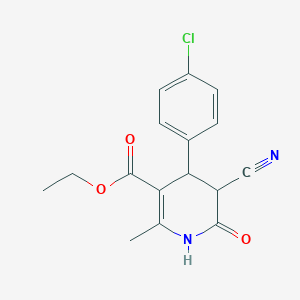
isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as 5-IT, is a synthetic compound that belongs to the indole family. It is a psychoactive substance that has been researched for its potential use as a research chemical.
Wirkmechanismus
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. It also acts as an antagonist at the 5-HT2B receptor. It is believed to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate are not well understood. It has been reported to produce psychedelic effects, including altered perception, thought, and mood. It has also been reported to produce stimulant effects, including increased energy, wakefulness, and sociability.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are also several limitations to using isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments. Its psychoactive effects may make it difficult to accurately measure its effects on serotonin receptors. It may also be difficult to control for individual differences in response to the compound.
Zukünftige Richtungen
There are several future directions for research on isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could focus on its potential use in the treatment of depression and other psychiatric disorders. Another area of research could focus on its effects on other neurotransmitter systems, such as the dopamine system. Additionally, more research is needed to understand the long-term effects of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate use and its potential for abuse.
Synthesemethoden
The synthesis of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-1-phenyl-1H-indole-3-carboxylic acid with isopropyl alcohol and sulfuric acid. This reaction produces isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate. The second step involves the reaction of isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate with sodium hydroxide and hydrogen peroxide. This reaction produces isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, which is isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has been researched for its potential use as a research chemical. It has been studied for its effects on serotonin receptors and its potential as a serotonin receptor agonist. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
Produktname |
isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
propan-2-yl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-19(22)18-13(3)20(14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-12,21H,1-3H3 |
InChI-Schlüssel |
IHLJPNTXSNTRDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
